molecular formula C13H15N3 B1517189 N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine CAS No. 115581-69-6

N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine

Cat. No. B1517189
M. Wt: 213.28 g/mol
InChI Key: NIDHVLJWXQSUDI-UHFFFAOYSA-N
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Description

N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine is a chemical compound with the linear formula C16H14N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine and its derivatives involves various methods. One approach is the catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates from easily accessible N-hetaryl ureas and alcohols . Another method involves the construction of novel heterocyclic compound libraries with potential biological activities .


Molecular Structure Analysis

The molecular structure of N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine can be analyzed using techniques such as 1H NMR . The compound has been found to have a yellow solid appearance with a melting point of 256–257 °C .


Chemical Reactions Analysis

The chemical reactions involving N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine are diverse. For instance, it can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Physical And Chemical Properties Analysis

N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine is a yellow solid with a melting point of 256–257 °C . Its density is 1.021 g/mL at 25 °C .

Scientific Research Applications

Ethylene Oligomerization

The compound N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine and its derivatives have been studied for their application in ethylene oligomerization. Chen et al. (2019) reported the synthesis of pyridine-imine ligands and their nickel complexes, which demonstrated significant catalytic activity in ethylene oligomerization, producing mostly 1-C4= oligomers. The study emphasized the influence of catalyst structure on the catalytic performance and utilized density functional theory (DFT) calculations to explore the relationship between structure and catalytic properties (Chen et al., 2019).

Vibrational and Conformational Analysis

The compound has also been a subject of vibrational and conformational studies. Subashchandrabose et al. (2013) synthesized and characterized the molecule N 1 - N 2 -bis((pyridine-4-yl)methylene)benzene-1,2-diamine (NBPMB), performing a detailed conformational analysis and comparing observed spectral frequencies with harmonic wavenumbers. The study also explored the non-linear optical behavior of the molecule and its charge transfer and biological activity (Subashchandrabose et al., 2013).

Crystal Structure and Spectroscopic Properties

Marjani et al. (2009) investigated the behavior of N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine towards various metal ions in methanol solutions. The study identified complexes through elemental analysis, NMR, and X-ray diffraction analysis, highlighting the stabilization of molecules in solid state by hydrogen bonds and aromatic π–π stacking interactions (Marjani et al., 2009).

Spectroscopic Properties of Metal Complexes

Wang et al. (2012) conducted theoretical studies on the spectroscopic properties of a series of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives. The study involved optimization of ground structures at different DFT levels and calculation of spectroscopic properties using time-dependent density functional theory (TD-DFT) (Wang et al., 2012).

Future Directions

The future directions for N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine could involve further exploration of its potential biological activities. For instance, it could be used in the synthesis of novel heterocyclic compounds with potential biological activities . Additionally, its derivatives could be evaluated for their anti-tubercular activity .

properties

IUPAC Name

2-N-(2-pyridin-2-ylethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9,16H,8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDHVLJWXQSUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651787
Record name N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine

CAS RN

115581-69-6
Record name N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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